1-[3-(Methylsulfanyl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine
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Overview
Description
1-[3-(Methylsulfanyl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is a complex organic compound that features a combination of a benzoyl group, a thiadiazole ring, and a piperazine ring
Scientific Research Applications
1-[3-(Methylsulfanyl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anticonvulsant agent.
Biological Research: The compound is used to investigate the biological activities of thiadiazole derivatives, including their interactions with various enzymes and receptors.
Industrial Applications: It may be used in the development of new materials with specific chemical properties, such as corrosion inhibitors and polymer additives.
Mechanism of Action
Thiadiazole derivatives
Thiadiazole is a heterocyclic compound containing nitrogen and sulfur atoms in a five-membered ring. Thiadiazole derivatives have been reported to possess a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Piperazine derivatives
Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms. Piperazine derivatives have been found to exhibit various biological activities such as antiviral, antipsychotic, antimicrobial, and anti-HIV-1 activities .
Biochemical Analysis
Biochemical Properties
The biochemical properties of (4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)(3-(methylthio)phenyl)methanone are not fully understood due to the limited information available. It is known that thiadiazole derivatives, which this compound is a part of, have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the compound .
Cellular Effects
The cellular effects of (4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)(3-(methylthio)phenyl)methanone are currently unknown due to the lack of specific studies on this compound. Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of (4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl)(3-(methylthio)phenyl)methanone is not well-studied. It is known that thiadiazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Methylsulfanyl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives.
Introduction of the Benzoyl Group: The benzoyl group can be introduced through Friedel-Crafts acylation using benzoyl chloride and an appropriate catalyst.
Coupling with Piperazine: The final step involves coupling the thiadiazole and benzoyl intermediates with piperazine under controlled conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Methylsulfanyl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including:
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, base catalysts.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Benzyl derivatives.
Substitution: N-alkylated piperazine derivatives.
Comparison with Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring and exhibit similar biological activities.
Benzoyl Piperazines: Compounds with a benzoyl group attached to a piperazine ring, known for their pharmacological properties.
Uniqueness: 1-[3-(Methylsulfanyl)benzoyl]-4-(1,2,5-thiadiazol-3-yl)piperazine is unique due to the presence of the methylsulfanyl group, which may impart distinct chemical reactivity and biological activity compared to other thiadiazole or piperazine derivatives .
Properties
IUPAC Name |
(3-methylsulfanylphenyl)-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS2/c1-20-12-4-2-3-11(9-12)14(19)18-7-5-17(6-8-18)13-10-15-21-16-13/h2-4,9-10H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZXZDKIZKKNJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NSN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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